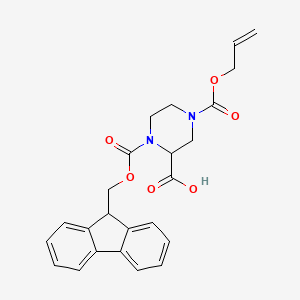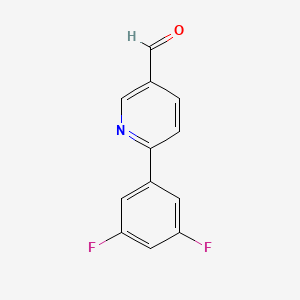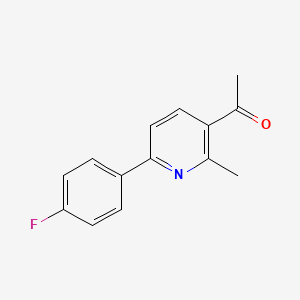
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Vue d'ensemble
Description
“1-(4-Fluorophenyl)ethanone” is a laboratory chemical . Its molecular formula is C8H7FO . It is also known by other names such as 4’-Fluoroacetophenone .
Synthesis Analysis
The enantioselective reduction of 1-(4-Fluorophenyl)ethanone, catalyzed by P. crispum cells, has been studied . Conditions that allow obtaining (S)-(–)-1-(4-fluorophenyl)ethanol by bioreduction of 1-(4-fluorophenyl)ethanone in the presence of a P. crispum biocatalyst for 48 h with a 46% yield (90% ee) were found .Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)ethanone can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The bioreduction of 1-(4-fluorophenyl)ethanone in the presence of ethanol, isopropanol (1‒5%), or of an equimolar amount of glucose as an exogenous reducing agent mainly leads to the formation of an S-alcohol with moderate yields and optical purities .Physical and Chemical Properties Analysis
The normal boiling temperature, critical temperature, and critical pressure of 1-(4-Fluorophenyl)ethanone have been reported .Applications De Recherche Scientifique
Photochemistry and Crystal Structure
Research has explored the structure and photochemistry of similar α-adamantylacetophenones, including compounds closely related to 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone. These studies focus on the crystal structures and photostability in the solid state, contributing to understanding their physical properties and reactivity under light exposure (Fu et al., 1998).
Synthesis and Antimicrobial Activity
A significant application of related compounds involves their antimicrobial properties. For instance, some derivatives of similar compounds have been synthesized and shown to possess antimicrobial activity. This suggests potential for this compound in developing antimicrobial agents (Nagamani et al., 2018).
Nonlinear Optical Properties and Molecular Docking Studies
Research into compounds with a similar structure has also delved into their potential in nonlinear optics. Studies have shown that certain structural features, like the fluorine atom and ethanone group, play crucial roles in their reactivity and interactions, making them candidates for applications in nonlinear optics and as anti-neoplastic agents (Mary et al., 2015).
Biological Activities
The biological activities of similar compounds have been a subject of research, particularly their antibacterial and antioxidant properties. This suggests potential applications of this compound in the development of new therapeutic agents with antioxidant or antibacterial effects (Sarac, 2020).
Cytotoxic Studies
Derivatives of similar compounds have been synthesized and evaluated for their cytotoxic effects on human carcinoma cell lines. This research provides insights into the potential of this compound in cancer research and treatment (Adimule et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as (s)-(–)-1-(4-fluorophenyl)ethanol, which can be obtained by bioreduction of 1-(4-fluorophenyl)ethanone, have been found to be intermediates in the synthesis of antagonists of the ccr5 chemokine receptor . This receptor plays a crucial role in HIV infection .
Mode of Action
It’s worth noting that the compound can undergo biocatalytic reduction to form (s)-(–)-1-(4-fluorophenyl)ethanol . This process is catalyzed by P. crispum cells .
Biochemical Pathways
The bioreduction of 1-(4-fluorophenyl)ethanone to form (s)-(–)-1-(4-fluorophenyl)ethanol suggests involvement in metabolic pathways related to biocatalytic reduction .
Result of Action
The related compound (s)-(–)-1-(4-fluorophenyl)ethanol, which can be formed from 1-(4-fluorophenyl)ethanone, is known to be an intermediate in the synthesis of antagonists of the ccr5 chemokine receptor . This suggests that the compound may have potential antiviral effects, specifically against HIV .
Action Environment
crispum cells in an aqueous medium at a temperature of 23–27°C . This suggests that the compound’s action may be influenced by factors such as temperature and the presence of specific biocatalysts .
Propriétés
IUPAC Name |
1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYTXAVKLVORTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


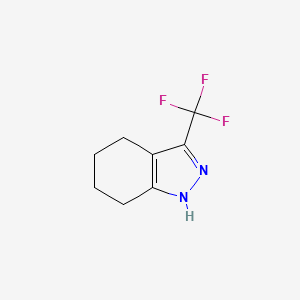
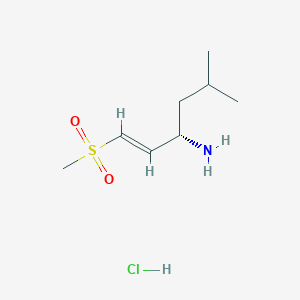
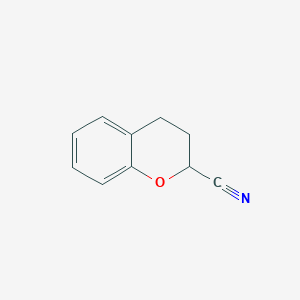
![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)
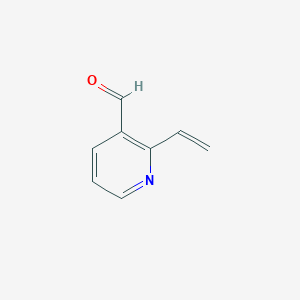
![1-(3'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3043651.png)

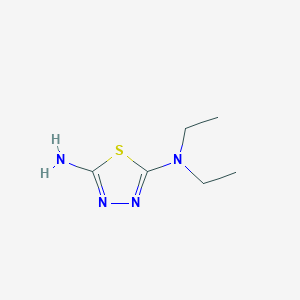


![7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B3043658.png)

